REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[C:10](OC)([NH:14]C(C1C=CC=CC=1)=O)[C:11]([O-:13])=[O:12].S(Cl)([Cl:27])=O.[CH3:29]O>>[ClH:27].[CH3:29][O:13][C:11](=[O:12])[CH:10]([NH2:14])[CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|
|
Name
|
Dlα-amino-δ-phenylbutyric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
methyl- -methoxyhippurate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(NC(=O)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
Dry ether (400 ml) was added
|
Type
|
CUSTOM
|
Details
|
the resulting hydrochloride ester precipitated (3.7 g, 88%) m.p. 153°-4°, lit. [D. Ben-Ishai, R. Moshenberg and J. Altman, Tetrahedron 33, 1533 (1977)] 150°-152°
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
Cl.COC(C(CCC1=CC=CC=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |